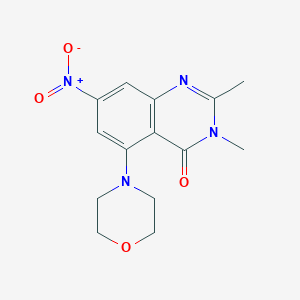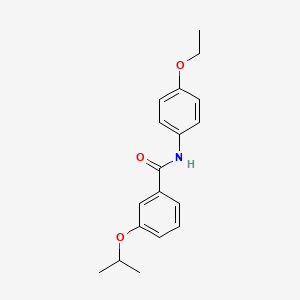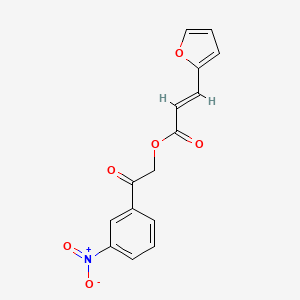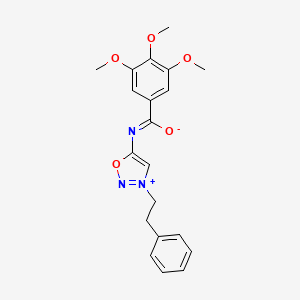![molecular formula C19H22N2O3 B5862826 N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential use as an anti-inflammatory and anti-cancer agent. BAY 11-7082 is synthesized through a multi-step process and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BAY 11-7082 involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. BAY 11-7082 inhibits the activity of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, where it would normally activate the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in the recruitment of inflammatory cells. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. Additionally, BAY 11-7082 has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BAY 11-7082 is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in inflammation and cancer. However, one limitation of BAY 11-7082 is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, BAY 11-7082 has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving BAY 11-7082. One area of research is the development of more soluble analogs of BAY 11-7082 that can be used in a wider range of experimental settings. Another area of research is the investigation of the potential therapeutic applications of BAY 11-7082 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BAY 11-7082 and its potential role in the regulation of inflammation and cancer.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves a multi-step process that begins with the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with 2-aminobenzamide to form N-(4-ethoxybenzoyl)-2-aminobenzamide. This compound is then reacted with butyryl chloride to form N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide, or BAY 11-7082. The overall yield of this process is approximately 10%.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. BAY 11-7082 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BAY 11-7082 has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-7-18(22)20-16-8-5-6-9-17(16)21-19(23)14-10-12-15(13-11-14)24-4-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIICOXJXLOXIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)

![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)
![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)



![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)



